

Chemical and physical properties of Amsonic acid

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Compound of Interest

Compound Name: Amsonic acid

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Amsonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a key organic compound utilized primarily as an intermediate in the synthesis of dyes and optical brightening agents. Its rigid stilbene backbone, coupled with the presence of amino and sulfonic acid functional groups, imparts unique chemical and physical properties that are of significant interest in various industrial and research applications. This technical guide provides an in-depth overview of the chemical and physical characteristics of **Amsonic acid**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Chemical and Physical Properties

Amsonic acid is a yellowish crystalline powder with limited solubility in water. The presence of both acidic sulfonic acid groups and basic amino groups makes it an amphoteric molecule.

Table 1: General and Physical Properties of Amsonic Acid

Property	Value	Reference(s)
IUPAC Name	5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid	[1]
Synonyms	4,4'-Diaminostilbene-2,2'-disulfonic acid, Flavonic acid	[2]
CAS Number	81-11-8	[1]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₆ S ₂	[1]
Molecular Weight	370.4 g/mol	[1]
Appearance	Yellowish crystalline powder	[3]
Melting Point	>300 °C	[3]
Solubility in Water	Very slightly soluble	[4]

Table 2: Spectroscopic Data of Amsonic Acid

Spectroscopic Technique	Key Features	Reference(s)
¹ H NMR	Signals corresponding to aromatic and vinylic protons.	[5][6]
¹³ C NMR	Resonances for aromatic and vinylic carbons.	[5][7]
FTIR (KBr Pellet)	Characteristic peaks for N-H, S=O, and aromatic C-H and C=C stretching.	[1][8]
UV-Vis	Absorption maxima in the ultraviolet region, characteristic of the stilbene chromophore.	[9][10]

Experimental Protocols

Synthesis of Amsonic Acid

A common method for the synthesis of **Amsonic acid** involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. The following protocol is a representative example of this transformation.

Protocol 1: Reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid

- Materials: 4,4'-dinitrostilbene-2,2'-disulfonic acid, iron powder, acetic acid, water.
- Procedure:
 - In a reaction vessel, create a suspension of 4,4'-dinitrostilbene-2,2'-disulfonic acid in water.
 - Add iron powder to the suspension.
 - Slowly add acetic acid to the mixture while stirring.
 - Heat the reaction mixture and monitor the progress of the reduction.
 - Upon completion, the **Amsonic acid** can be isolated by filtration and further purified.^[4]

Another synthetic route involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid.

Protocol 2: Oxidative Coupling of 4-nitrotoluene-2-sulfonic acid followed by reduction

- Materials: 4-nitrotoluene-2-sulfonic acid, sodium hydroxide, air or oxygen.
- Procedure:
 - An aqueous solution of the sodium salt of 4-nitrotoluene-2-sulfonic acid is prepared.
 - The solution is made alkaline with sodium hydroxide.
 - Air or oxygen is passed through the heated solution to facilitate the oxidative coupling to form 4,4'-dinitrostilbene-2,2'-disulfonic acid.
 - The resulting dinitro compound is then reduced to **Amsonic acid** as described in Protocol 1.

Purification of Amsonic Acid

Purification of the crude **Amsonic acid** is typically achieved through recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Protocol 3: Purification by Recrystallization

- **General Principle:** The crude **Amsonic acid** is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of **Amsonic acid** decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
- **Solvent Selection:** Due to the presence of both polar sulfonic acid groups and less polar aromatic rings, a polar solvent or a mixture of solvents is often required. Water can be used, taking advantage of the temperature-dependent solubility.[\[11\]](#)[\[12\]](#)
- **Procedure:**
 - Suspend the crude **Amsonic acid** in a minimal amount of a suitable solvent (e.g., water).
 - Heat the suspension to dissolve the solid completely.
 - If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
 - Filter the hot solution to remove any insoluble impurities and activated carbon.
 - Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
 - Dry the crystals under vacuum.[\[13\]](#)

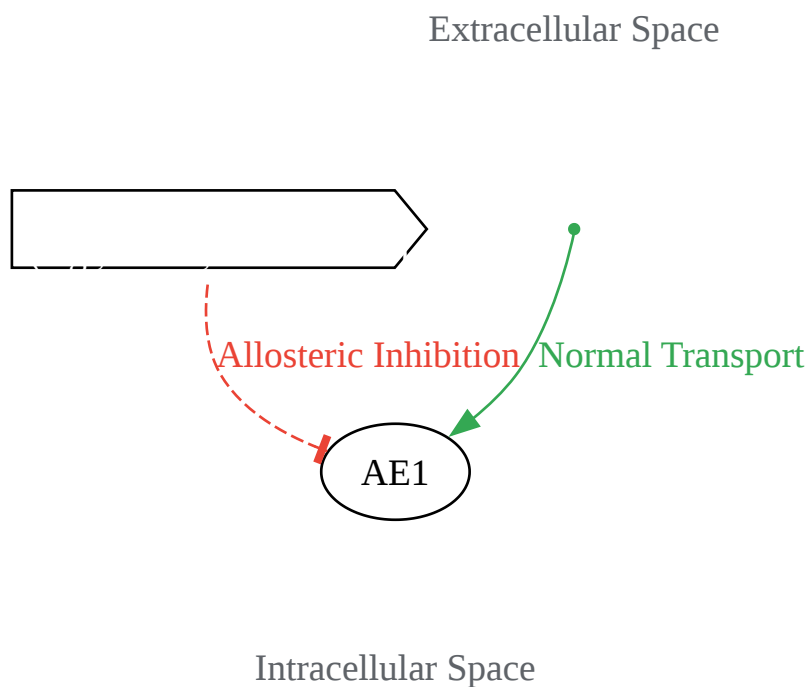
Analytical Methods

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

- Principle: Reversed-phase HPLC is a suitable method for the analysis of **Amsonic acid**, allowing for the separation and quantification of the compound and any potential impurities.
- Column: A C18 reversed-phase column is commonly used.[14][15]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic and basic functional groups.[14][15]
- Detection: UV detection is appropriate, as the stilbene chromophore of **Amsonic acid** absorbs strongly in the UV region.[7]
- Example Conditions:
 - Column: Newcrom R1 (a type of reversed-phase column)[14]
 - Mobile Phase: Acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[14][15]
 - Detector: UV-Vis or Diode Array Detector (DAD)[7]

Signaling Pathways and Biological Activity

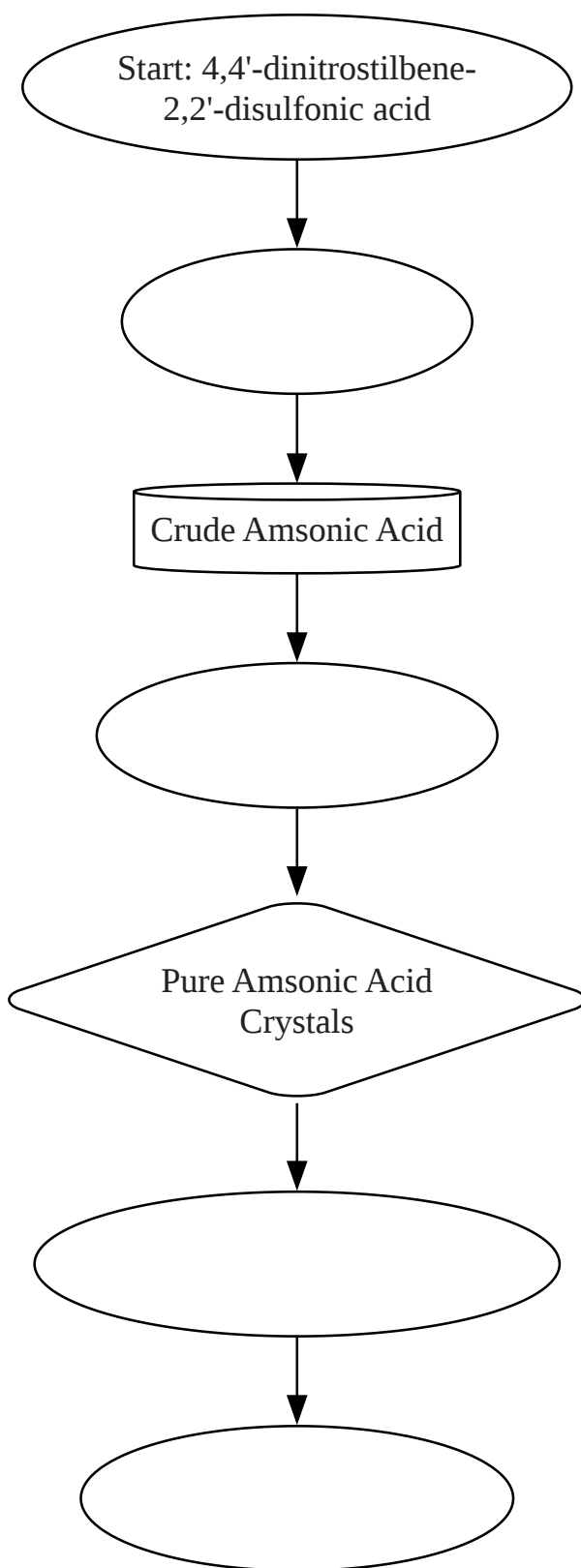
While **Amsonic acid** itself is not a drug, its derivatives, particularly stilbene-disulfonates, have been studied for their biological activity as inhibitors of anion transport proteins. These proteins are crucial for maintaining cellular homeostasis by regulating the movement of anions across cell membranes.



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Stilbene-disulfonate compounds, which share a core structure with **Amsonic acid**, have been shown to act as allosteric competitive inhibitors of the Anion Exchanger 1 (AE1), also known as Band 3 protein.[16][17] This inhibition is believed to occur through binding to a site on the protein that is distinct from the anion transport site, thereby inducing a conformational change that prevents the transport of anions like chloride and bicarbonate.[16][17] This mechanism of action is of interest in drug development for conditions where modulation of anion transport could be beneficial.

Furthermore, a recent study has demonstrated that **Amsonic acid** itself exhibits various biological activities, including the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][18] This suggests that **Amsonic acid** and its derivatives may have a broader pharmacological potential beyond their traditional use in the dye industry.



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Conclusion

Amsonic acid is a versatile chemical intermediate with well-defined chemical and physical properties. The experimental protocols outlined in this guide provide a foundation for its synthesis, purification, and analysis in a laboratory setting. While its primary application has been in the manufacturing of dyes and optical brighteners, emerging research into the biological activities of **Amsonic acid** and its derivatives, particularly as enzyme and ion transport inhibitors, suggests potential new avenues for its application in the fields of biochemistry and drug development. Further investigation into these biological mechanisms will be crucial for unlocking the full potential of this intriguing molecule.

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